molecular formula C7H8ClNO2S B11805541 2-Chloro-5-propylthiazole-4-carboxylic acid

2-Chloro-5-propylthiazole-4-carboxylic acid

Cat. No.: B11805541
M. Wt: 205.66 g/mol
InChI Key: INPKEHSNZZYFBU-UHFFFAOYSA-N
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Description

2-Chloro-5-propylthiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a chlorine atom at the 2-position, a propyl group at the 5-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-propylthiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloroacetyl chloride with propylamine to form 2-chloro-N-propylacetamide. This intermediate is then cyclized with thiourea under acidic conditions to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-propylthiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted thiazoles, sulfoxides, sulfones, and reduced alcohols or aldehydes.

Scientific Research Applications

2-Chloro-5-propylthiazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Biological Studies: The compound is used in studies investigating the biological activity of thiazole derivatives.

    Industrial Applications: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-5-propylthiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorine and propyl substituents may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

  • 2-Chloro-5-isopropylthiazole-4-carboxylic acid
  • 2-Chloro-5-methylthiazole-4-carboxylic acid
  • 2-Chloro-5-ethylthiazole-4-carboxylic acid

Comparison: 2-Chloro-5-propylthiazole-4-carboxylic acid is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. Compared to its analogs, the propyl group may confer different steric and electronic properties, affecting the compound’s overall behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

2-chloro-5-propyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C7H8ClNO2S/c1-2-3-4-5(6(10)11)9-7(8)12-4/h2-3H2,1H3,(H,10,11)

InChI Key

INPKEHSNZZYFBU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(S1)Cl)C(=O)O

Origin of Product

United States

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